N-(2H-1,3-benzodioxol-5-yl)-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d][1,3]dioxole moiety, a cyclopentylpiperidine group, and an oxalamide linkage, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole core, the cyclopentylpiperidine moiety, and the final coupling to form the oxalamide linkage. Common synthetic routes include:
Formation of Benzo[d][1,3]dioxole Core: This can be achieved through a Pd-catalyzed C-N cross-coupling reaction.
Cyclopentylpiperidine Synthesis: The cyclopentylpiperidine moiety can be synthesized via a series of amination reactions using catalytic tris(dibenzylideneacetone)dipalladium and cesium carbonate as the base.
Oxalamide Coupling: The final step involves coupling the benzo[d][1,3]dioxole and cyclopentylpiperidine intermediates using oxalyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimizations for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Reduction: The oxalamide linkage can be reduced using lithium aluminum hydride or other reducing agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can yield carboxylic acids or ketones, while reduction of the oxalamide linkage can produce amines .
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzo[d][1,3]dioxole moiety can bind to active sites of enzymes, inhibiting their activity, while the piperidine group can interact with receptor proteins, modulating their function . These interactions can lead to various biological effects, including cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N1-(3-(benzo[d][1,3]dioxol-5-yl)pyrazolo[1,5-a]pyrimidin-5-yl)-N3,N3-dimethylpropane-1,3-diamine
- N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide is unique due to its specific combination of structural features, including the benzo[d][1,3]dioxole core, the cyclopentylpiperidine moiety, and the oxalamide linkage. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4/c24-19(20(25)22-15-5-6-17-18(11-15)27-13-26-17)21-12-14-7-9-23(10-8-14)16-3-1-2-4-16/h5-6,11,14,16H,1-4,7-10,12-13H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZBKVMIZWLVRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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